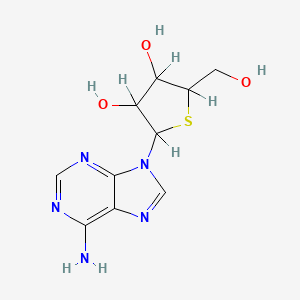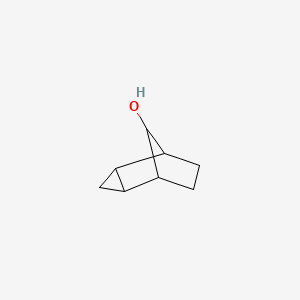![molecular formula C12H16N2Si B13730680 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole](/img/structure/B13730680.png)
5-[3-(trimethylsilyl)phenyl]-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole is an organic compound with the molecular formula C12H16N2Si. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. The trimethylsilyl group attached to the phenyl ring enhances the compound’s stability and reactivity, making it valuable in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole typically involves the reaction of 3-(trimethylsilyl)phenylhydrazine with an appropriate α,β-unsaturated carbonyl compound. The reaction is carried out under acidic or basic conditions, often using solvents like ethanol or acetic acid. The process involves cyclization to form the pyrazole ring .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up using batch or continuous flow reactors, ensuring precise control over reaction conditions to achieve high yields and purity .
化学反応の分析
Types of Reactions
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The trimethylsilyl group can be substituted with other functional groups using reagents like halogens or organometallic compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in chloroform for halogenation.
Major Products Formed
Oxidation: Formation of corresponding pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
科学的研究の応用
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of advanced materials and as a precursor in the synthesis of functionalized polymers
作用機序
The mechanism of action of 5-[3-(trimethylsilyl)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes. The pyrazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s observed biological effects .
類似化合物との比較
Similar Compounds
3-(Trimethylsilyl)phenylboronic acid: Another compound with a trimethylsilyl group attached to a phenyl ring, used in organic synthesis.
(Trimethylsilyl)-1H-silolo(3,2-b)pyridine: A silicon-containing heterocycle with applications in material science.
Uniqueness
5-[3-(Trimethylsilyl)phenyl]-1H-pyrazole is unique due to its combination of a pyrazole ring and a trimethylsilyl group, which imparts distinct chemical and biological properties. Its stability, reactivity, and potential biological activities make it a valuable compound in various fields of research .
特性
分子式 |
C12H16N2Si |
|---|---|
分子量 |
216.35 g/mol |
IUPAC名 |
trimethyl-[3-(1H-pyrazol-5-yl)phenyl]silane |
InChI |
InChI=1S/C12H16N2Si/c1-15(2,3)11-6-4-5-10(9-11)12-7-8-13-14-12/h4-9H,1-3H3,(H,13,14) |
InChIキー |
SSTRXXHMIXADCH-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C1=CC=CC(=C1)C2=CC=NN2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Diethyl {[bis(2-hydroxyethyl)amino]methylidene}propanedioate](/img/structure/B13730597.png)

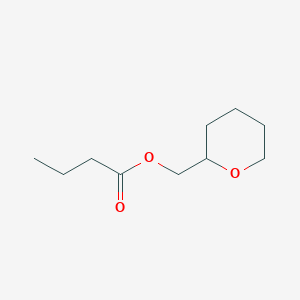
![5-[3-[3,5-bis(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]-5-(3,5-dicarboxyphenyl)-2,4,6-trimethylphenyl]benzene-1,3-dicarboxylic acid](/img/structure/B13730614.png)
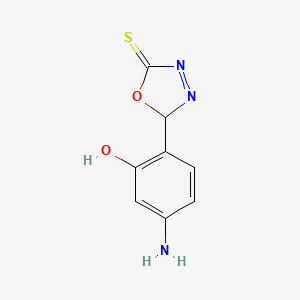
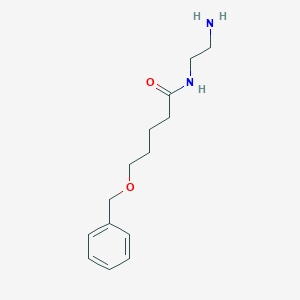
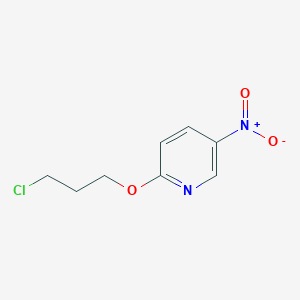
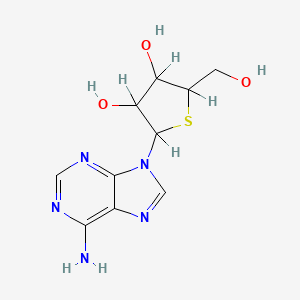
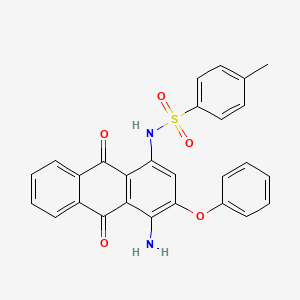

![4-[5-(3,5-ditert-butylphenyl)-1-[4-(4-methylpiperazine-1-carbonyl)phenyl]pyrazol-3-yl]benzoic acid;dihydrochloride](/img/structure/B13730657.png)
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
